molecular formula C11H14ClNS B8604864 2-Chloro-5-cyclopentylthiomethyl-pyridine

2-Chloro-5-cyclopentylthiomethyl-pyridine

Cat. No.: B8604864
M. Wt: 227.75 g/mol
InChI Key: ODUROFRSCOVOMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-cyclopentylthiomethyl-pyridine is a useful research compound. Its molecular formula is C11H14ClNS and its molecular weight is 227.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14ClNS

Molecular Weight

227.75 g/mol

IUPAC Name

2-chloro-5-(cyclopentylsulfanylmethyl)pyridine

InChI

InChI=1S/C11H14ClNS/c12-11-6-5-9(7-13-11)8-14-10-3-1-2-4-10/h5-7,10H,1-4,8H2

InChI Key

ODUROFRSCOVOMY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)SCC2=CN=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Slurry 2-chloro-5-chloromethyl-pyridine (8.1 g, 45 mmol) and potassium hydroxide (10.3 g, 225 mmol) in methanol at 0° C. under nitrogen atmosphere. Add cyclopentyl mercaptan (4.8 mL, 45 mmol), warm the mixture to room temperature and stir for 16 h. Concentrate in vacuo and partition the residue between water (50 mL) and DCM (200 mL). Collect the organic phase, concentrate in vacuo and purify the crude mixture by chromatography on silica gel (330 g) eluting with hexane/EtOAc (49:1 to 4:1 gradient) to obtain the desired intermediate as an oil (8.4 g, 82%). MS (APCI+) m/z: 227 (M)+.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step Two
Quantity
4.8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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